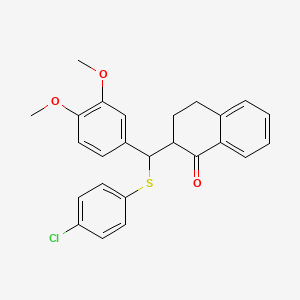
2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C25H23ClO3S and its molecular weight is 438.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18ClO3S
- Molecular Weight : 364.86 g/mol
The structure features a naphthalene core substituted with a thioether and methoxy groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative stress.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Cell Proliferation : By interfering with the cell cycle and promoting apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : Inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Antioxidant Activity : Reducing reactive oxygen species (ROS) levels, thus preventing cellular damage.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range .
- Molecular docking studies indicated strong binding affinity to targets involved in cancer progression, such as Bcl-2 and caspases .
- Anti-inflammatory Effects :
-
Antioxidant Activity :
- The antioxidant capacity was assessed using DPPH and ABTS assays, where the compound exhibited a dose-dependent scavenging effect on free radicals.
- Additionally, it was found to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Data Tables
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfanyl-(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClO3S/c1-28-22-14-8-17(15-23(22)29-2)25(30-19-11-9-18(26)10-12-19)21-13-7-16-5-3-4-6-20(16)24(21)27/h3-6,8-12,14-15,21,25H,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNTUDUPKOALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2CCC3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













